molecular formula C6H7ClO3 B2935840 Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone CAS No. 2174001-17-1

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone

Cat. No.: B2935840
CAS No.: 2174001-17-1
M. Wt: 162.57
InChI Key: SDKKABOPJFCRFP-UHFFFAOYSA-N
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Description

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is an organic compound with the molecular formula C6H7ClO3 and a molecular weight of 162.57 g/mol. This compound is characterized by the presence of a chloro group, an ethoxy group, and a prop-2-yn-1-yloxy group attached to a methanone backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone typically involves the reaction of chloroacetyl chloride with 2-(prop-2-yn-1-yloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or ethers.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioethers, or ethers.

    Oxidation: Formation of epoxides, carboxylic acids, or aldehydes.

    Reduction: Formation of alcohols or ethers.

Scientific Research Applications

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

    1-chloro-2-[2-(prop-2-yn-1-yloxy)ethoxy]ethane: Similar structure but lacks the carbonyl group.

    Chloro(prop-2-yn-1-yloxy)methanone: Similar structure but lacks the ethoxy group

Uniqueness

Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is unique due to the presence of both a chloro group and a prop-2-yn-1-yloxy group attached to a methanone backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

2-prop-2-ynoxyethyl carbonochloridate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-2-3-9-4-5-10-6(7)8/h1H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKKABOPJFCRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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